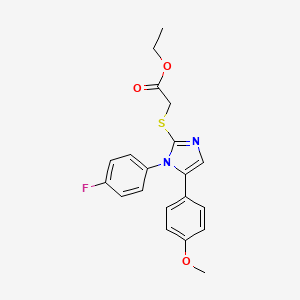

ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound characterized by its unique imidazole core, substituted with fluorophenyl and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Substitution Reactions: The imidazole core is then functionalized with 4-fluorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

Thioester Formation: The final step involves the introduction of the thioacetate group. This can be achieved by reacting the substituted imidazole with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenated reagents in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antifungal, and anticancer properties.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Chemical Biology: Employed in the development of chemical probes for studying biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Wirkmechanismus

The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The aromatic substituents enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

- Ethyl 2-((1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

- Ethyl 2-((1-(4-methylphenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often enhancing the compound’s potency and selectivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

Ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable imidazole derivative with an appropriate thiol compound. This process often employs various reagents and conditions to optimize yield and purity. For instance, one method involves refluxing arylidene derivatives with trimethylsilyl isothiocyanate using sulfamic acid as a catalyst, which has been shown to yield high yields of substituted imidazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, related thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism of action often involves the induction of apoptosis or ferroptosis, targeting specific metabolic pathways crucial for cancer cell survival.

Antiviral Activity

Compounds within the same structural framework have also shown promising antiviral activity. For instance, certain N-heterocycles have been reported to inhibit viral RNA polymerase activity, demonstrating efficacy against Hepatitis C virus (HCV) with IC50 values around 32 μM . This suggests that this compound may possess similar antiviral properties worth exploring.

The biological activity of this compound is likely mediated through several mechanisms:

- Covalent Binding : The compound may act as a covalent inhibitor, targeting thiol groups in proteins which can lead to alterations in protein function and subsequent cellular effects .

- Induction of Ferroptosis : Certain derivatives have been shown to induce ferroptosis selectively, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This pathway could be particularly relevant in cancer therapy.

- Inhibition of Metabolic Enzymes : Similar compounds have been noted for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Cell Lines : In vitro studies involving various cancer cell lines have demonstrated that modifications in the molecular structure can significantly enhance cytotoxicity, emphasizing the importance of structural optimization in drug design.

- Antiviral Screening : Preliminary antiviral screenings suggest that this compound could serve as a lead for developing new antiviral agents against persistent viral infections.

Eigenschaften

IUPAC Name |

ethyl 2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-3-26-19(24)13-27-20-22-12-18(14-4-10-17(25-2)11-5-14)23(20)16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXUBTYUMVBDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.